molecular formula C12H16BClO3 B1420580 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 960388-56-1

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No. B1420580
M. Wt: 254.52 g/mol
InChI Key: MJTRKHGZBSKPKX-UHFFFAOYSA-N
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Description

“3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a chemical compound with the molecular formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group substituted with a chloro group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group . The molecular weight is 263.53 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, compounds with similar structures have been used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles, resulting in the formation of useful glycosyl donors and ligands .


Physical And Chemical Properties Analysis

This compound is typically a colorless oily substance at room temperature . The predicted boiling point is 361.1±32.0 °C and the predicted density is 1.16±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Studies

    The compound has been utilized in the synthesis and crystal structure characterization of related compounds. These studies involve spectroscopic methods (FT-IR, NMR, MS) and X-ray diffraction. The molecular structures of these compounds have been optimized using Density Functional Theory (DFT), showing consistency with crystallographic data (Wu, Chen, Chen, & Zhou, 2021).

  • Vibrational Properties and Spectroscopic Analysis

    The vibrational properties and spectroscopic data of derivatives of this compound have been analyzed using DFT and Time-Dependent DFT calculations, providing insights into their molecular electrostatic potential, frontier molecular orbitals, and other physicochemical properties (Huang et al., 2021).

Polymer Synthesis and Material Science

  • Polymer Synthesis

    This compound has been used in the synthesis of various polymers. For instance, it has been employed in the preparation of heterodifunctional polyfluorenes, which are crucial for bright and enduring fluorescence brightness in nanoparticles (Fischer, Baier, & Mecking, 2013).

  • Semiconducting Polymers

    It has been involved in the synthesis of high-performance semiconducting polymers. This demonstrates its potential in the development of advanced materials for electronic applications (Kawashima et al., 2013).

Analytical and Biochemical Applications

  • Hydrogen Peroxide Sensing

    Derivatives of this compound have been used to develop efficient electrochemical sensors for in vivo monitoring of hydrogen peroxide in the brain, highlighting its relevance in medical diagnostics and research (Luo et al., 2022).

  • Detection of Peroxide-Based Explosives

    The compound has been incorporated into organic thin-film fluorescence probes for detecting hydrogen peroxide vapor, a key component in peroxide-based explosives. This underscores its application in security and environmental monitoring (Fu et al., 2016).

properties

IUPAC Name

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTRKHGZBSKPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675265
Record name 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

CAS RN

960388-56-1
Record name 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TJ Kornecook, R Yin, S Altmann, X Be, V Berry… - … of Pharmacology and …, 2017 - ASPET
Potent and selective antagonists of the voltage-gated sodium channel Na V 1.7 represent a promising avenue for the development of new chronic pain therapies. We generated a small …
Number of citations: 51 jpet.aspetjournals.org

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